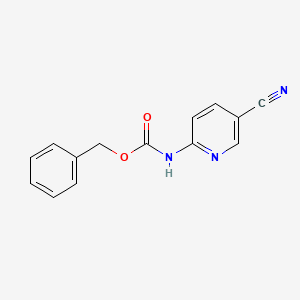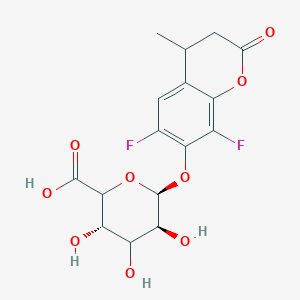
(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chroman ring system, multiple hydroxyl groups, and a carboxylic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid typically involves multiple steps, including the formation of the chroman ring system, introduction of the difluoro and methyl groups, and the attachment of the tetrahydropyran ring. Key reaction conditions may include:
Formation of the chroman ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of difluoro and methyl groups: These groups can be introduced using selective fluorination and methylation reactions.
Attachment of the tetrahydropyran ring: This step may involve glycosylation reactions to form the trihydroxy-tetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
科学的研究の応用
(3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: Signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
(3S,5s,6s)-6-(4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid: Lacks the difluoro groups.
(3S,5s,6s)-6-(6,8-difluoro-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid: Lacks the methyl group.
Uniqueness
The presence of both difluoro and methyl groups in (3S,5s,6s)-6-(6,8-difluoro-4-methyl-2-oxo-chroman-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall properties.
特性
分子式 |
C16H16F2O9 |
|---|---|
分子量 |
390.29 g/mol |
IUPAC名 |
(3S,5S,6S)-6-[(6,8-difluoro-4-methyl-2-oxo-3,4-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16F2O9/c1-4-2-7(19)25-12-5(4)3-6(17)13(8(12)18)26-16-11(22)9(20)10(21)14(27-16)15(23)24/h3-4,9-11,14,16,20-22H,2H2,1H3,(H,23,24)/t4?,9?,10-,11-,14?,16+/m0/s1 |
InChIキー |
ULXQXYJPISNRFB-UWFGBKSOSA-N |
異性体SMILES |
CC1CC(=O)OC2=C(C(=C(C=C12)F)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O)F |
正規SMILES |
CC1CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)C(=O)O)O)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


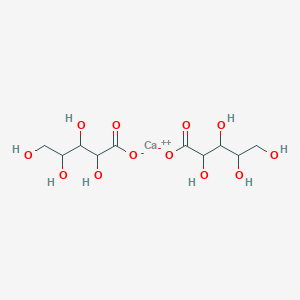
![2-[2-(Phenylsulfanyl)acetamido]propanoic acid](/img/structure/B12435945.png)
![Amino-benzo[1,3]dioxol-4-YL-acetic acid](/img/structure/B12435946.png)

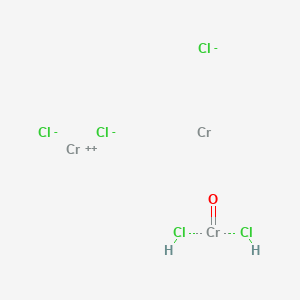
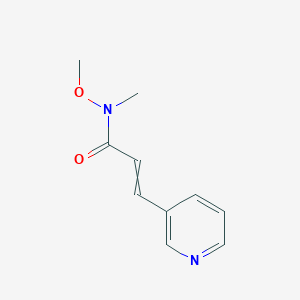
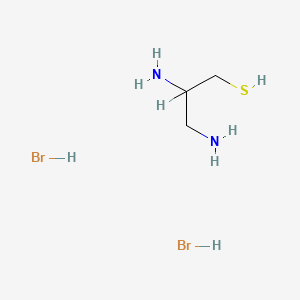
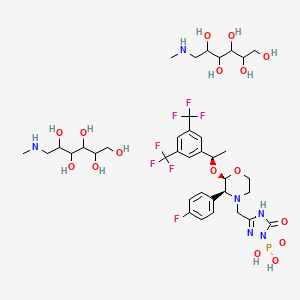
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12435969.png)
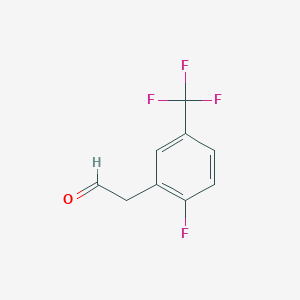
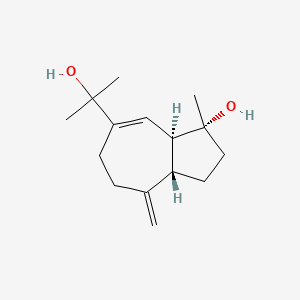
![1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12435978.png)
![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)
